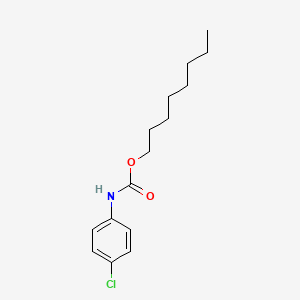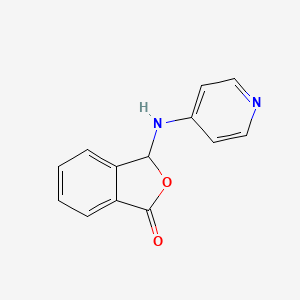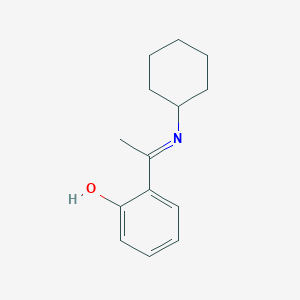
2-(N-cyclohexylethanimidoyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1Z)-N-cyclohexylethanimidoyl]phenol is an organic compound that features a phenol group and an imidoyl group attached to a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol typically involves the reaction of cyclohexylamine with an appropriate aldehyde or ketone to form the imidoyl intermediate. This intermediate is then reacted with a phenol derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques helps optimize reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1Z)-N-cyclohexylethanimidoyl]phenol undergoes various chemical reactions, including:
Reduction: The imidoyl group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenols, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(1Z)-N-cyclohexylethanimidoyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidoyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(1Z)-N-cyclohexylethanimidoyl]aniline
- **2-[(1Z)-N-cyclohexylethanimidoyl]benzene
- **2-[(1Z)-N-cyclohexylethanimidoyl]naphthalene
Uniqueness
2-[(1Z)-N-cyclohexylethanimidoyl]phenol is unique due to the presence of both a phenol group and an imidoyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes this compound a valuable tool in various fields of research and industry .
Eigenschaften
CAS-Nummer |
79602-24-7 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-(N-cyclohexyl-C-methylcarbonimidoyl)phenol |
InChI |
InChI=1S/C14H19NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
ZCCKPCBSASQBNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1CCCCC1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





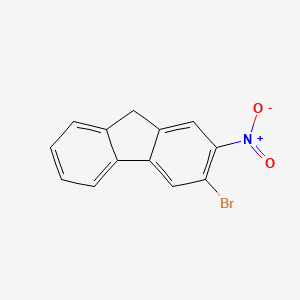
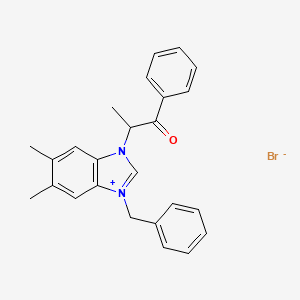
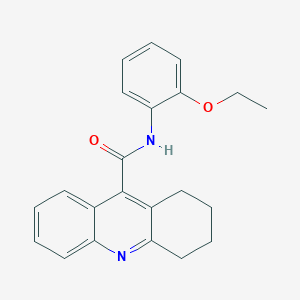

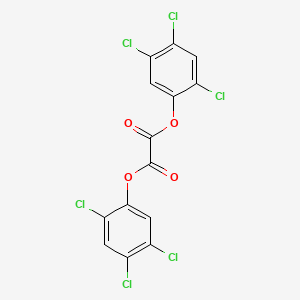
![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
